1-(4-Morpholinyl)-1-propanone

描述

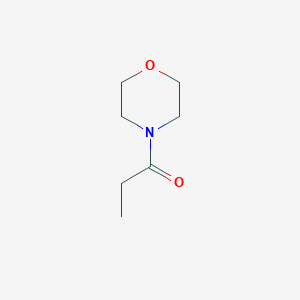

Structure

3D Structure

属性

IUPAC Name |

1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWDCPFCNLJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279961 | |

| Record name | 4-Propionylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30668-14-5 | |

| Record name | NSC14835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propionylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)-1-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 4 Morpholinyl 1 Propanone and Its Derivatives

Established Synthetic Pathways to 1-(4-Morpholinyl)-1-propanone

The construction of the this compound scaffold can be achieved through several well-established synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and adherence to green chemistry principles.

Classical Organic Synthetic Approaches

The most direct and classical approach to this compound involves the acylation of morpholine (B109124) with a suitable propanoyl synthon. Typically, this is achieved by reacting morpholine with propanoyl chloride. openstax.org This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of propanoyl chloride. This is followed by the elimination of a chloride ion to form the final amide product. An acid scavenger, such as a tertiary amine or excess morpholine, is often employed to neutralize the hydrogen chloride byproduct.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Morpholine | Propanoyl chloride | This compound | Nucleophilic Acyl Substitution |

This method is generally high-yielding and applicable to a wide range of acyl chlorides and amines. However, the use of corrosive and moisture-sensitive acyl chlorides and the generation of stoichiometric amounts of waste are notable drawbacks from a green chemistry perspective. ucl.ac.uk

Targeted Synthesis via Mannich Reactions Involving 1-Propanone Scaffolds

The Mannich reaction provides a powerful tool for the synthesis of more complex derivatives of this compound. nih.govorganic-chemistry.org This three-component condensation reaction involves an active hydrogen compound (such as a ketone), an aldehyde (often formaldehyde), and a secondary amine (like morpholine). nih.gov

In the context of synthesizing derivatives, a ketone bearing a 1-propanone scaffold can be reacted with formaldehyde (B43269) and morpholine to introduce a morpholinomethyl group. For instance, the reaction of a substituted acetophenone (B1666503) with formaldehyde and morpholine hydrochloride can yield the corresponding Mannich base. researchgate.net The resulting β-amino ketone can then be further modified.

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt from the amine and aldehyde. The enol or enolate of the ketone then attacks this electrophilic iminium ion, leading to the formation of the C-C bond and the final Mannich base. organic-chemistry.org

| Component 1 (Ketone) | Component 2 (Aldehyde) | Component 3 (Amine) | Product Type |

| Substituted 1-propanone | Formaldehyde | Morpholine | β-morpholinyl-1-propanone derivative |

This strategy is highly valuable for creating a library of structurally diverse compounds with potential biological activities. nih.gov

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. nih.govrsc.org These reactions combine three or more starting materials to form a product that incorporates most or all of the atoms of the reactants.

While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs can be employed to generate highly functionalized derivatives. For example, a Ugi or Passerini reaction could potentially incorporate a morpholine-containing component, an isocyanide, a carboxylic acid, and a carbonyl compound to rapidly assemble complex amide structures. researchgate.net The development of novel MCRs that yield scaffolds related to this compound is an active area of research, driven by the demand for molecular diversity in drug discovery. nih.govrsc.org

Precursor Chemistry and Reagent Selection in this compound Synthesis

The primary precursors for the synthesis of this compound are morpholine and a source of the propanoyl group.

Morpholine: This readily available and inexpensive cyclic secondary amine is the key building block providing the morpholinyl moiety.

Propanoyl Group Source:

Propanoyl chloride: As discussed, this is a highly reactive and common reagent for this transformation. openstax.org

Propanoic acid: Direct amidation of carboxylic acids with amines is a more atom-economical but often more challenging transformation, typically requiring high temperatures or activating agents. acs.org

Propanoic anhydride: This reagent is another effective acylating agent, similar to propanoyl chloride but often less reactive.

Esters of propanoic acid: Transamidation of esters can also be used, though it is generally less common for this specific synthesis.

The choice of reagent is often dictated by factors such as cost, reactivity, and the desired reaction conditions. For laboratory-scale synthesis, propanoyl chloride is frequently used due to its high reactivity and the straightforward nature of the reaction.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side products. Key parameters that can be adjusted include:

Solvent: Aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.

Temperature: The acylation of morpholine is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature.

Stoichiometry: Using a slight excess of the acylating agent can help to ensure complete conversion of the morpholine. The amount of acid scavenger is also a critical parameter to optimize.

Catalyst: While the direct acylation with propanoyl chloride does not typically require a catalyst, alternative methods, such as direct amidation, may necessitate the use of catalysts to proceed at a reasonable rate. whiterose.ac.uk

Recent advancements in reaction optimization include the use of automated systems and design of experiment (DoE) approaches to efficiently identify the most robust and high-yielding conditions. nsf.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.

Key green chemistry considerations include:

Atom Economy: The direct amidation of propanoic acid with morpholine is more atom-economical than using propanoyl chloride, as the only byproduct is water. ucl.ac.uk

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or even water, where feasible, is a key goal. mdpi.com

Catalysis: The development of catalytic methods for amide bond formation, such as those using boronic acids or enzymes, can replace stoichiometric activating agents and reduce waste. ucl.ac.uk Enzymatic methods, in particular, offer mild reaction conditions and high selectivity. nih.govacs.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.

Use of Renewable Feedstocks: While not yet a primary focus for this specific compound, the long-term goal of green chemistry is to utilize renewable starting materials.

The development of catalytic, solvent-free, or aqueous-based synthetic routes for this compound and its derivatives is an ongoing effort in the field of sustainable chemistry. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Morpholinyl 1 Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-(4-Morpholinyl)-1-propanone provides a clear signature of its proton environments. The spectrum is predicted to show four distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Propanoyl Group: The ethyl portion of the propanoyl group gives rise to two characteristic signals. The three protons of the terminal methyl group (H-3') are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene protons (H-2') would, in turn, appear as a quartet from coupling to the methyl group.

Morpholine (B109124) Ring: Due to the amide bond, the rotation can be restricted, but typically the morpholine ring exhibits symmetry on the NMR timescale. The four protons on the carbons adjacent to the oxygen atom (H-3, H-5) are in a similar chemical environment and would produce a multiplet, likely appearing as a triplet. Likewise, the four protons on the carbons adjacent to the nitrogen atom (H-2, H-6) would generate a separate multiplet, also likely a triplet. The protons closer to the electron-withdrawing carbonyl group (H-2, H-6) are expected to be shifted further downfield compared to those nearer the oxygen (H-3, H-5).

The integrated areas under these peaks would correspond to a proton ratio of 3:2:4:4, confirming the number of protons in each unique environment. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| H-3' (-CH₃) | ~1.1 | Triplet (t) | 3H |

| H-2' (-CH₂CO) | ~2.4 | Quartet (q) | 2H |

| H-3, H-5 (-CH₂O) | ~3.6 | Triplet (t) | 4H |

Note: Predicted values are based on general principles of ¹H NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. pdx.eduoregonstate.edu

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, five distinct signals are expected, reflecting the molecule's symmetry.

Carbonyl Carbon (C-1'): This signal appears furthest downfield, characteristic of a ketone or amide carbonyl group.

Morpholine Ring Carbons: Due to the plane of symmetry, the four carbons of the morpholine ring produce only two signals. The signal for C-2 and C-6 (adjacent to the nitrogen) would be distinct from the signal for C-3 and C-5 (adjacent to the oxygen).

Propanoyl Group Carbons: The methylene carbon (C-2') and the methyl carbon (C-3') of the propanoyl group would each give a separate signal in the aliphatic region of the spectrum.

While specific experimental data is not publicly detailed, the presence of these five signals would confirm the carbon framework of the compound. nih.govhmdb.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (C=O) | ~170-175 |

| C-3, C-5 (-CH₂O) | ~66-68 |

| C-2, C-6 (-CH₂N) | ~42-46 |

| C-2' (-CH₂CO) | ~28-32 |

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy. The existence of ¹³C NMR data is noted in the PubChem database. nih.govhmdb.ca

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. asahilab.co.jp For this compound, cross-peaks would be observed between the H-2' and H-3' protons, confirming the propanoyl group's ethyl fragment. ceitec.cz Additionally, cross-peaks would connect the adjacent protons on the morpholine ring (H-2 with H-3, and H-5 with H-6), confirming the ring structure. asahilab.co.jpceitec.cz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edumagritek.com An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For example, it would show a correlation between the quartet at ~2.4 ppm (H-2') and its corresponding carbon at ~28-32 ppm (C-2'), and the triplet at ~1.1 ppm (H-3') with its carbon at ~8-12 ppm (C-3'). emerypharma.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information through the analysis of fragmentation patterns. nih.gov The molecular formula of this compound is C₇H₁₃NO₂, corresponding to a molecular weight of approximately 143.18 g/mol .

The mass spectrum reveals how the molecule breaks apart upon ionization. A key fragmentation pathway for amides is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this would involve the cleavage of the C(O)-N bond.

The most abundant fragment ion (the base peak) observed in the GC-MS spectrum of this compound is found at an m/z of 57. nih.gov This corresponds to the propanoyl cation, [CH₃CH₂CO]⁺, formed by the loss of the neutral morpholine radical. Another significant fragment would be expected at m/z 86, corresponding to the morpholine ring fragment cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 86 | [C₄H₈NO]⁺ | Cleavage of the propanoyl group |

Note: Fragmentation is predicted based on common pathways for amides and the reported base peak. libretexts.orgdocbrown.info

GC-MS is a powerful technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. shimadzu.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would first travel through a GC column, where it is separated from other components in a mixture based on its boiling point and polarity. shimadzu.com Upon exiting the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. The existence of a NIST library spectrum for this compound confirms its suitability for this analytical method. nih.gov This technique is widely used for both qualitative identification and quantitative analysis in various fields. jfda-online.com

For analyzing trace levels of this compound, particularly in complex samples like biological fluids or environmental matrices, LC-ESI/MS/MS is the method of choice due to its exceptional sensitivity and selectivity. nih.gov

In this technique, Liquid Chromatography (LC) first separates the analyte from the sample matrix. The eluent is then introduced into the mass spectrometer via an Electrospray Ionization (ESI) source, which generates protonated molecules, [M+H]⁺, in the gas phase. japsonline.com For this compound, this would be an ion at m/z 144.

A triple quadrupole mass analyzer can then be used in Selected Reaction Monitoring (SRM) mode for highly specific detection. nih.gov In SRM, the first quadrupole selects the precursor ion (m/z 144). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific product ion (e.g., m/z 57) for detection. This monitoring of a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, enabling accurate quantification at very low concentrations. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational transitions. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural components: the tertiary amide, the morpholine ring, and the ethyl group.

The most prominent feature in the IR spectrum of a tertiary amide is the carbonyl (C=O) stretching vibration. wikipedia.org Due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, the amide C=O bond is weakened, causing its stretching frequency to appear at a lower wavenumber compared to ketones or esters. wikipedia.org For tertiary amides like this compound, this band is typically observed in the range of 1630-1670 cm⁻¹. pg.edu.pl

The morpholine moiety contributes several characteristic bands. The C-O-C ether linkage within the ring gives rise to a strong, distinct asymmetric stretching vibration, typically found between 1104 and 1148 cm⁻¹. nih.gov The C-N stretching vibration of the tertiary amine within the amide structure is also identifiable, generally appearing in the 1415–1447 cm⁻¹ region. nih.gov

Additionally, the aliphatic C-H bonds of the ethyl group and the methylene groups of the morpholine ring produce stretching and bending vibrations. The C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. nih.gov Specifically, the C-H stretching of the morpholine ring is expected around 2854–2877 cm⁻¹. nih.govresearchgate.net

The key IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide Carbonyl (C=O) | Stretch (Amide I band) | 1630 - 1670 | Strong |

| Amine (C-N) | Stretch | 1415 - 1447 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1104 - 1148 | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of absorbed light are characteristic of the molecule's electronic structure, particularly its chromophores and conjugated systems.

The primary chromophore in this compound is the amide group (-C(=O)N-). This group gives rise to a weak n → π* transition, which involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital of the carbonyl group. This transition is typically observed in the region of 210-230 nm for amides.

The parent morpholine molecule exhibits two absorption bands around 205 nm and 230 nm. eurjchem.com These are attributed to σ → σ* and n → σ* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. eurjchem.com In this compound, these transitions are expected to be present but may be masked or shifted by the more prominent amide transition. Since there is no extended conjugation in the molecule, the absorption maxima are expected at relatively short wavelengths in the UV region. The presence of solvents with different polarities can cause shifts in the absorption maxima (solvatochromism), which can provide further insight into the nature of the electronic transitions. eurjchem.com

Expected electronic transitions for this compound are detailed in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Amide | n → π | ~210 - 230 |

| Morpholine (N, O lone pairs) | n → σ | ~230 |

Raman Spectroscopy in Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. americanpharmaceuticalreview.com It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. europeanpharmaceuticalreview.com Raman scattering is particularly sensitive to non-polar, symmetric vibrations. europeanpharmaceuticalreview.com

For this compound, a Raman analysis would provide a detailed vibrational "fingerprint." The carbonyl (C=O) stretch, while strong in the IR spectrum, would also be present but likely weaker in the Raman spectrum. Conversely, the symmetric vibrations of the morpholine ring, such as the "ring breathing" mode, are expected to produce a strong and sharp Raman signal.

Other key vibrational modes that would be active in the Raman spectrum include the C-C backbone stretches of the propyl group and the symmetric C-H stretching and bending modes. thermofisher.com The technique is highly specific and can be used for unambiguous identification by comparing the resulting spectrum to a reference library. spectroscopyonline.com While a specific experimental spectrum is not publicly detailed, the expected Raman-active modes can be predicted based on the molecular structure.

The table below summarizes the functional groups and their expected behavior in a Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Activity |

| Morpholine Ring | Symmetric Ring Breathing | Strong |

| C-C Backbone | Stretch | Strong |

| Amide Carbonyl (C=O) | Stretch | Medium-Weak |

| C-H Bonds | Symmetric Stretch/Bend | Medium |

Computational Chemistry and Theoretical Investigations of 1 4 Morpholinyl 1 Propanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. mdpi.com It is widely employed to predict the optimized geometry and electronic properties of chemical compounds. arxiv.orguni-muenchen.de For 1-(4-Morpholinyl)-1-propanone, DFT calculations can elucidate its most stable three-dimensional arrangement and provide a map of its electronic landscape.

The geometric structure of this compound, optimized using DFT methods, reveals specific bond lengths, bond angles, and dihedral angles that define its shape. The morpholine (B109124) ring typically adopts a stable chair conformation to minimize steric and torsional strain. ic.ac.uk The propanone group attached to the nitrogen atom introduces further structural characteristics. Theoretical calculations provide precise values for these parameters. researchgate.netresearchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound (Theoretical Data) This table presents theoretically derived data for illustrative purposes, based on DFT calculations (e.g., at the B3LYP/6-31G level).*

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | N-C (amide) | ~1.36 Å |

| Bond Length | C-O (ether in ring) | ~1.43 Å |

| Bond Angle | O=C-N | ~121° |

| Bond Angle | C-N-C (in ring) | ~112° |

| Dihedral Angle | C-C-N-C (ring) | ~60° (gauche) |

Electronic structure investigations focus on the distribution of electrons within the molecule. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the morpholine ring nitrogen and the carbonyl oxygen, while the LUMO is centered on the carbonyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this map, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are identified as potential sites for electrophilic attack. Conversely, electron-poor regions (positive potential) indicate sites susceptible to nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique provides a detailed view of the conformational flexibility and dynamic behavior of a molecule, which is essential for understanding its interactions with biological systems. nih.govwustl.edu

For this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the N-C(O) amide bond and the puckering of the morpholine ring. The morpholine ring is expected to predominantly exist in a chair conformation, but it can undergo ring inversion to an alternative chair form or transiently adopt twist-boat conformations. ic.ac.uksapub.org

The rotation around the amide bond gives rise to different rotamers. The relative stability of these conformers is governed by steric hindrance between the ethyl group and the morpholine ring. masterorganicchemistry.comstereoelectronics.org The potential energy surface can be scanned to identify the most stable (lowest energy) conformations. wavefun.comgoogle.comyoutube.com

Table 2: Theoretical Conformational Analysis of this compound This table presents a simplified, theoretical representation of potential conformers and their relative energies.

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Global Minimum | Chair conformation, anti-periplanar arrangement of C=O and C-C bond of the ethyl group. | 0.0 | Lowest steric hindrance. |

| Local Minimum 1 | Chair conformation, gauche arrangement. | ~2-4 | Slightly increased steric interaction. wikipedia.org |

| Transition State | Eclipsed arrangement around the N-C(O) bond. | ~5-10 | High torsional strain. |

| Twist-Boat | Twist-boat conformation of the morpholine ring. | ~5-6 | Higher ring strain compared to chair. |

MD simulations also provide insights into how the molecule interacts with its environment, such as a solvent. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiointerfaceresearch.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds. wu.ac.th Morpholine and its derivatives have been the subject of numerous QSAR studies, often in the context of developing agents with anticancer or antibacterial properties. researchgate.netresearchgate.netekb.egnih.gov

To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. mdpi.comscirp.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP). nih.govmdpi.com

For morpholine-containing compounds, studies have shown that descriptors related to hydrophobicity, aromaticity, and the presence of hydrogen bond donors/acceptors often play a significant role in determining their biological activity. researchgate.netnih.gov

Table 3: Key Molecular Descriptors for QSAR Modeling of Morpholine Derivatives This table lists important descriptors and their potential influence on biological activity, based on general QSAR studies.

| Descriptor Type | Example Descriptor | Value for this compound (Approx.) | Potential Impact on Activity |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | -0.2 nih.gov | Influences membrane permeability and interaction with hydrophobic pockets in proteins. |

| Electronic | Dipole Moment | ~3-4 D | Affects polar interactions with target receptors. |

| Topological | Topological Polar Surface Area (TPSA) | ~29.5 Ų nih.gov | Correlates with transport properties and hydrogen bonding capacity. |

| Constitutional | Molecular Weight | 143.18 g/mol nih.gov | Affects overall size and fit within a binding site. |

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that links the descriptors to the biological activity. mdpi.com Such a model could be used to predict the activity of this compound or guide the synthesis of more potent analogues.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico techniques like molecular docking and molecular dynamics are essential for studying how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or enzyme. nih.govnih.gov These methods predict the preferred binding orientation of the ligand in the active site of the target and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

For this compound, the morpholine ring and the carbonyl group are key pharmacophoric features. The oxygen atom of the morpholine ring and the carbonyl oxygen are potential hydrogen bond acceptors, capable of forming interactions with hydrogen bond donor residues (e.g., asparagine, threonine) in a protein's active site. nih.govplos.org The ethyl group and the aliphatic carbons of the morpholine ring can participate in hydrophobic or van der Waals interactions with nonpolar amino acid residues like leucine, valine, and tryptophan. nih.govnih.gov

Based on the activities of similar morpholine-containing compounds, potential protein targets for this compound could include kinases, carbonic anhydrases, or various receptors. nih.govresearchgate.net A molecular docking study would place the compound into the binding site of a selected target and score the resulting poses. The pose with the most favorable score and interaction profile represents the most likely binding mode.

Table 4: Potential Molecular Interactions and Binding Affinities for this compound (Hypothetical) This table illustrates a hypothetical docking result against a protein target, based on studies of similar morpholine amides.

| Interaction Type | Ligand Group | Potential Interacting Amino Acid Residue | Estimated Contribution |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Thr, Asn, Ser | High |

| Hydrogen Bond | Morpholine Oxygen | Trp, Gln | Moderate nih.gov |

| Hydrophobic Interaction | Ethyl Group | Leu, Val, Ile, Pro | Moderate nih.gov |

| Hydrophobic Interaction | Morpholine Ring (CH2 groups) | Phe, Trp | Moderate |

| Metric | Example Value | Interpretation | |

| Binding Energy | -7 to -9 kcal/mol | Indicates stable binding. researchgate.net | |

| Inhibition Constant (Ki) | Low micromolar (μM) range | Suggests potential inhibitory activity. nih.gov |

Following docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose and to observe any conformational changes in the protein or ligand upon binding. mdpi.comnih.gov These computational investigations are invaluable for rational drug design, allowing for the prioritization of compounds for synthesis and experimental testing.

Reactivity and Reaction Pathways of 1 4 Morpholinyl 1 Propanone

General Reaction Classes and Mechanisms Involving the 1-Propanone Moiety

The 1-propanone portion of the molecule contains a carbonyl group, which is a primary site for nucleophilic addition reactions. ncert.nic.in The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org

Nucleophilic Addition:

The general mechanism for nucleophilic addition to a ketone can proceed under both basic/neutral and acidic conditions. libretexts.orgic.ac.uk

Under Basic or Neutral Conditions: A strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a solvent like water or alcohol to yield the final addition product. libretexts.orgpressbooks.pub

Under Acidic Conditions: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile can then attack the activated carbonyl group, followed by deprotonation to give the addition product. libretexts.orgpressbooks.pub

Common nucleophilic addition reactions for ketones include:

Addition of Hydrogen Cyanide (HCN): Ketones react with HCN to form cyanohydrins. This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in

Aldol (B89426) Condensation: Ketones with α-hydrogens can undergo aldol condensation in the presence of a dilute base to form β-hydroxy ketones. ncert.nic.injackwestin.com

Reactions with Grignard Reagents: Grignard reagents (RMgX) add to the carbonyl carbon to produce tertiary alcohols after an acidic workup. pressbooks.pub

Table 1: General Reactions of the Ketone Functional Group

| Reaction Type | Reagent(s) | Product Type | Conditions |

| Nucleophilic Addition | HCN, base catalyst | Cyanohydrin | Basic |

| Aldol Condensation | Dilute base (e.g., NaOH) | β-Hydroxy ketone | Basic |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol | Anhydrous, then acidic workup |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | - |

| Wittig Reaction | Ylide (Ph₃P=CR₂) | Alkene | - |

This table provides a general overview of ketone reactivity and is not exhaustive.

Reactivity of the Morpholine (B109124) Ring in 1-(4-Morpholinyl)-1-propanone

The morpholine ring in this compound is a heterocyclic amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, the presence of the adjacent electron-withdrawing acyl group (the propanone moiety) significantly influences its reactivity. This N-acylmorpholine structure modulates the nucleophilicity and basicity of the nitrogen atom. rsc.org

The morpholine moiety is crucial in many bioactive molecules, often contributing to desirable physicochemical and metabolic properties. sci-hub.se The ring can be functionalized, and its presence can direct the stereochemical outcome of reactions. For instance, the conformational preferences of 2-alkyl-1-acylmorpholines have been exploited in the design of antifungal agents. nih.gov The nitrogen atom can participate in acylation and alkylation reactions. ontosight.aiacs.org Furthermore, the entire morpholine ring can be synthesized through various methods, including the cyclization of vicinal amino alcohols. researchgate.net

Oxidation Reactions of this compound

The oxidation of this compound can occur at different positions depending on the reagents and reaction conditions.

Oxidation of the Propanone Moiety: Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. A specific oxidation reaction for methyl ketones is the haloform reaction , where a methyl ketone reacts with a sodium hypohalite to produce a carboxylate and a haloform (CHX₃). ncert.nic.in

Oxidation of the Morpholine Ring: The N-acylmorpholine structure can undergo oxidative transformations. For example, N-acylmorpholines can be oxidized at the carbon atom adjacent to the nitrogen. Anodic methoxylation of N-acylmorpholines has been shown to yield α-methoxylated products. researchgate.net The oxidation of N-acylmorpholines is also a key step in certain synthetic methodologies, such as the palladium-catalyzed oxidative transformation of aldehydes into N-acylmorpholines, which proceeds through a hemiaminal intermediate. thieme-connect.de Copper-catalyzed aerobic oxidation has also been used to achieve C(β) bond cleavage of saturated aryl ketones with amines like morpholine, leading to α-ketoamides. rsc.org

Derivatization Strategies and Functional Group Transformations (e.g., Oximino Derivatives)

Derivatization of this compound is a common strategy to create new compounds with potentially altered biological activities or to facilitate analysis. jfda-online.com

A significant derivatization is the formation of oximes . The ketone's carbonyl group reacts with hydroxylamine (B1172632) (NH₂OH) in a nucleophilic addition-elimination reaction to form an oxime. smolecule.com This reaction involves the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. smolecule.com

The synthesis of oximes from Mannich bases, which can be structurally related to this compound derivatives, has been reported. For example, 1-(2'-Hydroxy-4'-methylphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be converted to its corresponding oxime by treatment with hydroxylamine hydrochloride in a basic solution. researchgate.net These oximino derivatives themselves can be further modified, for instance, through quaternization of the morpholine nitrogen with reagents like methyl iodide.

Table 2: Example of Oximino Derivative Formation

| Starting Material | Reagent | Product |

| 1-(2'-Hydroxy-4'-methylphenyl)-3-(4-morpholinyl)-1-propanone | Hydroxylamine hydrochloride, NaOH | 1-(2'-Hydroxy-4'-methylphenyl)-3-(4-morpholinyl)-1-propanone oxime |

Data sourced from a study on Mannich bases and their conversion to oximino derivatives. researchgate.net

Role as a Reagent and Solvent in Organic Chemistry

While this compound is primarily discussed as a synthetic intermediate, related morpholine derivatives and the morpholine ring itself have established roles as reagents and solvents. Morpholine is widely used in organic synthesis as a building block for pharmaceuticals like the antibiotic linezolid (B1675486). wikipedia.org Its low cost and polarity also make it a useful solvent for chemical reactions. wikipedia.org

Specific derivatives of this compound, such as 3-amino-1-(4-morpholinyl)-1-propanone HCl, are used as reagents in organic synthesis, for example, as condensing agents or catalysts. The parent compound, this compound, is also commercially available and used as a reagent in organic chemistry. lookchem.com

The structural features of this compound, combining a ketone and a tertiary amide, are found in various compounds used in synthesis. For example, N-acylmorpholines have been reduced to aldehydes using lithium aluminum hydride. thieme-connect.de This highlights the potential for the this compound scaffold to act as a precursor to other functional groups under specific reaction conditions.

Diverse Applications and Functional Roles of 1 4 Morpholinyl 1 Propanone in Advanced Materials and Chemical Synthesis

Applications as a Photoinitiator in Polymer Science

While many derivatives of 1-(4-Morpholinyl)-1-propanone are prominent as photoinitiators, the parent compound itself is connected to the field of UV-curable systems. sigmaaldrich.com Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. nih.gov This process, known as photopolymerization, offers significant advantages over thermal polymerization, including high cure rates, low energy requirements, and solvent-free formulations, making it an environmentally friendly technology. researchgate.net

This compound and its derivatives are integral to UV-curable formulations such as inks, coatings, and adhesives. sigmaaldrich.commade-in-china.com These systems rely on the rapid, light-induced transformation from a liquid to a solid polymer network. researchgate.net The morpholine-containing ketone structure is particularly effective in pigmented systems, where the photoinitiator must compete for photons with the pigment. researchgate.net For instance, related compounds are used in UV-curing coatings, UV photocopying varnish, plastic coatings, wood coatings, and various printing inks, including silk screen, lithographic, and flexo inks. made-in-china.com The efficiency of the initiator is crucial for achieving both a thorough surface cure and a deep through-cure in the applied layer. researchgate.netgoogle.com

Photoinitiators based on the morpholinopropiophenone structure typically belong to the Type I, or cleavage-type, class of photoinitiators. nih.gov Upon absorption of UV radiation, the molecule undergoes a homolytic cleavage, breaking a bond to form two radical fragments. nih.govuha.fr Specifically, for α-amino ketones like those in the morpholine (B109124) family, the carbon-carbon bond adjacent to the carbonyl group and the nitrogen atom is the primary site of cleavage. This process, known as α-cleavage, is highly efficient and rapidly generates the free radicals necessary to initiate the polymerization of monomers and oligomers, such as acrylates, present in the formulation. researchgate.netuha.fr The resulting polymer network forms a solid, crosslinked material. google.com

Role in UV-Curable Systems (e.g., inks, coatings)

Utilization as a Synthetic Intermediate in Fine Chemical Production

Beyond its role in polymer science, this compound serves as a key building block in organic synthesis. Its structure, featuring a reactive ketone and a stable heterocyclic morpholine ring, allows for its incorporation into a wide range of more complex molecules. ontosight.aiechemi.com

The morpholine moiety is a common feature in many biologically active compounds and pharmaceuticals. ontosight.ai this compound is used as a precursor in the synthesis of more elaborate heterocyclic systems. echemi.com The propanone chain provides a reactive handle for further chemical modifications, such as condensation or substitution reactions, enabling the construction of larger molecules that retain the beneficial properties of the morpholine ring, which can enhance solubility or modulate biological activity. ontosight.aiontosight.ai

The compound is utilized as an intermediate in the production of agrochemicals. lookchem.comontosight.ai The synthesis of modern pesticides and other crop protection agents often involves the assembly of complex molecular structures designed to interact with specific biological targets in pests or plants. The morpholine functional group is a component of various fungicides and other active ingredients, and this compound serves as a valuable starting material or intermediate in their manufacturing pathways. ontosight.ai

Building Block for Heterocyclic Compounds

Development in Specialty Chemicals and Materials Science

The versatility of this compound extends to its use in the development of specialty chemicals and advanced materials. ontosight.ai Its role as a synthetic intermediate for high-performance products like photoinitiators and agrochemicals places it firmly within the specialty chemicals sector. sigmaaldrich.comlookchem.com In materials science, compounds built from this molecule contribute to the formulation of materials with tailored properties, such as specific optical or physical characteristics required for high-tech applications. ontosight.ai

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30668-14-5 | sigmaaldrich.comachemblock.comnih.gov |

| Molecular Formula | C₇H₁₃NO₂ | sigmaaldrich.comachemblock.comnih.gov |

| Molecular Weight | 143.18 g/mol | sigmaaldrich.comnih.gov |

| Form | Liquid | sigmaaldrich.comsigmaaldrich.cn |

| Density | 1.068 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.cn |

| Boiling Point | 70-75 °C at 0.5 mmHg | sigmaaldrich.comsigmaaldrich.cn |

| Flash Point | > 110 °C (> 230 °F) | sigmaaldrich.comsigmaaldrich.cn |

| IUPAC Name | 1-morpholin-4-ylpropan-1-one | achemblock.comnih.govalfa-chemistry.com |

Analytical Method Development for Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for quality control in advanced materials and for monitoring purity during chemical synthesis. While extensive, detailed research dedicated solely to the analytical method development for this specific compound is not widely published, established analytical techniques, particularly chromatography and mass spectrometry, are well-suited for its analysis. The development of such methods typically focuses on achieving high sensitivity, specificity, and reproducibility.

Primary analytical methods for the identification and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is first vaporized and separated from other components in a sample as it travels through a capillary column. Following separation, the compound is fragmented and ionized, and the resulting mass spectrum provides a unique fingerprint for identification.

Publicly available spectral data confirms the amenability of this compound to GC-MS analysis nih.gov. The National Institute of Standards and Technology (NIST) has assigned a specific number to its mass spectrum, which serves as a reference for its unambiguous identification nih.gov. The typical procedure involves dissolving the sample in a suitable organic solvent, followed by injection into the GC-MS system. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration and using an internal standard to ensure accuracy population-protection.euresearchgate.net.

Table 1: GC-MS Data for the Identification of this compound

| Parameter | Value/Information | Source |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| NIST Number | 75222 | nih.gov |

| Primary Application | Qualitative Identification and Quantitative Analysis | researchgate.net |

| Key Advantage | High specificity from mass spectral data, providing a molecular fingerprint. | thermofisher.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another versatile technique for the analysis of this compound. This method is particularly useful for less volatile compounds or for samples in complex matrices. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the mobile and stationary phases.

Table 2: Potential HPLC Method Parameters for this compound Analysis (Based on Related Compounds)

| Parameter | Suggested Condition | Rationale/Source |

|---|---|---|

| Column | Reversed-Phase C18 | Commonly used for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile (B52724) and Water Gradient | Provides good separation for a range of polarities. |

| Detector | UV-DAD or Mass Spectrometry (MS) | UV for routine quantification, MS for high sensitivity and confirmation. |

| Quantitative Approach | External or Internal Standard Calibration | Standard practice for accurate quantification. researchgate.net |

The selection of the analytical method ultimately depends on the specific requirements of the analysis, such as the sample matrix, the required detection limits, and the availability of instrumentation. For impurity profiling in chemical synthesis, both GC-MS and LC-MS are powerful tools for identifying and quantifying trace-level by-products and starting materials chemscene.com.

Pharmacological and Biological Investigations of 1 4 Morpholinyl 1 Propanone Derivatives

Structure-Activity Relationships in Medicinal Chemistry

The biological activity of morpholine (B109124) derivatives is intrinsically linked to their chemical structure. researchgate.net Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the 1-(4-morpholinyl)-1-propanone core influence its pharmacological properties. libretexts.orgscirp.org These studies involve synthesizing a series of derivatives, or analogs, where specific parts of the molecule are systematically altered. libretexts.org The aim is to identify which structural features are essential for the desired biological effect and to optimize properties such as potency, selectivity, and pharmacokinetic parameters. libretexts.orgscirp.org

For instance, in the development of anti-inflammatory agents, the presence of electron-donating groups on the aromatic rings of chalcone (B49325) derivatives, which can be structurally related to some morpholine-containing compounds, has been shown to enhance anti-inflammatory and antioxidant activity. nih.gov The morpholine ring itself contributes to the stability and solubility of a compound, which can facilitate its interaction with biological targets. The process of drug discovery often begins with a "lead compound," a chemical that shows promising biological activity but may have a suboptimal structure that requires modification. libretexts.org Through SAR studies, medicinal chemists can refine the structure of these lead compounds to develop more effective therapeutic agents. libretexts.orgrsc.org

Potential as Lead Compounds in Drug Discovery

A lead compound is a chemical entity that demonstrates pharmacological or biological activity that is likely to be therapeutically useful. libretexts.org However, it may possess a suboptimal structure that necessitates modifications to enhance its properties. libretexts.org Derivatives of this compound have emerged as promising lead compounds in the quest for new drugs. researchgate.netlibretexts.org

The process of discovering and optimizing a lead compound is a cornerstone of drug development. nih.gov It often involves high-throughput screening of chemical libraries to identify initial "hits," which are then optimized through medicinal chemistry efforts to generate lead compounds. nih.gov The morpholine moiety is considered a "multipurpose lead compound" due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.net The structural and functional characteristics of these derivatives are systematically studied to improve their therapeutic potential. scirp.org

Modulatory Effects on Biological Pathways and Targets

Derivatives of this compound can exert their effects by modulating various biological pathways and interacting with specific molecular targets. nih.govgoogle.com.na A key example is their interaction with G protein-coupled receptors (GPCRs), which are a large family of receptors that play a crucial role in cellular signaling. nih.gov

One of the most well-studied targets for certain this compound derivatives is the Platelet-Activating Factor (PAF) receptor. nih.govscbt.com PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. nih.govnih.gov By acting as antagonists at the PAF receptor, these derivatives can block the downstream signaling events initiated by PAF. nih.govscbt.com This can lead to the inhibition of various cellular responses, such as inflammation and platelet aggregation. nih.govtocris.com

The interaction of these compounds with their biological targets can trigger a cascade of intracellular events. For example, the binding of an antagonist to the PAF receptor can prevent the activation of phospholipase C, which in turn inhibits the production of inositol (B14025) 1,4,5-triphosphate (IP3) and the subsequent release of calcium from intracellular stores. nih.govnih.gov This modulation of signaling pathways is the basis for their therapeutic potential in various diseases.

Antagonistic Activity at Platelet-Activating Factor (PAF) Receptors: A Case Study (e.g., WEB 2086)

WEB 2086 is a well-characterized and potent antagonist of the Platelet-Activating Factor (PAF) receptor. nih.govtocris.com It belongs to a class of hetrazepine derivatives and has been instrumental in elucidating the role of PAF in various physiological and pathological conditions. nih.gov The chemical name for WEB 2086 is 3-(4-(2-chlorphenyl)-9-methyl-6H-thieno(3,2-f)-(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-(4-morpholinyl)-1-propanone. nih.gov

Inhibition of PAF-Mediated Cellular Responses (e.g., degranulation, chemotaxis)

PAF is known to induce a variety of cellular responses, particularly in inflammatory cells like neutrophils and eosinophils. These responses include degranulation (the release of inflammatory mediators from granules) and chemotaxis (the directed movement of cells towards a chemical stimulus). nih.govjci.org

WEB 2086 has been shown to effectively inhibit PAF-induced degranulation and chemotaxis in neutrophils. nih.gov Studies have demonstrated that it can also block PAF-induced eosinophil chemotaxis. jci.org However, some research indicates that while WEB 2086 can inhibit PAF-mediated calcium mobilization in neutrophils, it may not have the same effect on eosinophil degranulation, suggesting the potential for different PAF receptor subtypes or signaling pathways in these cells. nih.gov

| Cellular Response | Effect of WEB 2086 on PAF-Induced Response | Cell Type |

| Degranulation | Inhibition | Neutrophils nih.gov |

| Chemotaxis | Inhibition | Neutrophils, Eosinophils nih.govjci.org |

| Calcium Mobilization | Inhibition | Neutrophils |

Impact on Intracellular Signaling Pathways (e.g., IP3 production, Ca2+ release)

The antagonistic action of WEB 2086 at the PAF receptor directly impacts downstream intracellular signaling pathways. nih.govnih.gov PAF receptor activation typically leads to the stimulation of phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govnih.gov This increase in intracellular calcium is a critical signal for many cellular responses. Research has shown that WEB 2086 can inhibit PAF-induced IP3 production and the subsequent release of Ca2+ from intracellular stores. nih.govnih.gov For instance, in cultured bovine cerebral microvascular endothelial cells, WEB 2086 inhibited PAF-induced calcium mobilization and IP3 formation in a dose-dependent manner. nih.gov

| Signaling Molecule | Effect of WEB 2086 on PAF-Induced Production/Release | IC50 Value |

| Intracellular Calcium ([Ca2+]i) | Inhibition | 15.53 nM nih.gov |

| Inositol 1,4,5-triphosphate (IP3) | Inhibition | 16.97 nM nih.gov |

Relevance in Inflammatory and Diabetic Pathologies (e.g., diabetic retinopathy, airway inflammation)

The ability of WEB 2086 to block PAF-mediated processes has made it a valuable tool for investigating the role of PAF in various diseases, including those with inflammatory and diabetic components.

Inflammatory Conditions: PAF is a key mediator in inflammatory and allergic reactions, such as asthma and allergic conjunctivitis. nih.govatsjournals.org Antagonists like WEB 2086 have been studied for their potential to mitigate these conditions. For example, WEB 2086 has been shown to reduce erythema (redness) induced by UV light. nih.gov In the context of airway inflammation, PAF antagonists have been investigated for their ability to inhibit allergen-induced asthmatic responses. atsjournals.org

Diabetic Pathologies: Diabetic retinopathy, a leading cause of blindness, is increasingly recognized as an inflammatory and neuro-vascular complication of diabetes. wikipedia.orgfrontiersin.orgmdpi.com Chronically elevated levels of PAF are implicated in retinal pathologies such as retino-choroidal neovascularization and fibrosis. nih.gov Studies in animal models have shown that treatment with the PAF receptor antagonist WEB 2086 can significantly inhibit laser-induced choroidal neovascularization and reduce sub-retinal fibrosis. nih.gov This suggests that PAF receptor blockade could be a potential therapeutic strategy for diabetic retinopathy. nih.gov

Antiarrhythmic Activity of Morpholinyl-Propanone Derivatives

Derivatives of morpholinyl-propanone have been specifically investigated for their potential to treat cardiac arrhythmias. These compounds have shown promise as antiarrhythmic agents, acting through various mechanisms to restore normal heart rhythm. google.comuj.edu.pl

A U.S. Patent describes a class of 3-phenyl-1-propanones with potent antiarrhythmic activity, particularly when administered orally. google.com Among the inventive compounds is 1-[3-(2-(4-morpholinyl)-ethoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride . google.com The antiarrhythmic activity of these compounds was judged by their ability to extend the effective refractory period. google.com These derivatives are considered effective for treating conditions such as supraventricular tachycardia, ventricular tachycardia, and reentry tachycardia. google.com Another compound from this class, 1-[3-(2-diethylaminoethoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride, was shown to have a favorable balance between its antiarrhythmic effect and any negative inotropic (force of contraction) effects. google.com

Further research into other heterocyclic structures incorporating a morpholine moiety has also revealed antiarrhythmic properties. For instance, novel aminoalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were assessed for their antiarrhythmic activity. uj.edu.pl The compound 7-Methyl-8-[2-N-morpholinyl-ethyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione was among the synthesized derivatives. uj.edu.pl These compounds demonstrated both prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats. uj.edu.pl The mechanism of some of these derivatives is linked to their affinity for α1-adrenergic receptors. uj.edu.pl Similarly, studies on pyrrolidin-2-one derivatives have shown that their antiarrhythmic effects may be mediated via α1 receptor blockade. semanticscholar.org

The table below lists morpholinyl derivatives that have been investigated for their antiarrhythmic properties.

| Compound Name | Class | Investigated For |

| 1-[3-(2-(4-Morpholinyl)-ethoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride | 3-Phenyl-1-propanone derivative | Antiarrhythmic activity (e.g., tachycardia) google.com |

| 7-Methyl-8-[2-N-morpholinyl-ethyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione | Imidazo[2,1-f]purine-2,4-dione derivative | Prophylactic and therapeutic antiarrhythmic activity uj.edu.pl |

Conclusion and Future Research Directions

Summary of Key Academic Advancements Concerning 1-(4-Morpholinyl)-1-propanone

Academic research specifically focused on this compound is limited. The majority of available information is derived from chemical supplier catalogs and databases which provide fundamental physical and chemical properties. These sources establish its identity and basic safety profile.

While dedicated studies on the target compound are scarce, research on its derivatives provides some context. For instance, more complex molecules incorporating the this compound backbone have been synthesized and investigated. A notable example is 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, which has been identified as a photoinitiator used in the production of polymers for applications such as high-speed inks. researchgate.net The synthesis of this derivative often starts from a related morpholinyl propanone structure, suggesting that the fundamental chemistry of the core is understood within the context of more complex syntheses. google.com

The following table summarizes the available physicochemical data for this compound:

| Property | Value | Source(s) |

| CAS Number | 30668-14-5 | nih.govalfa-chemistry.com |

| Molecular Formula | C7H13NO2 | nih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| Appearance | Liquid | |

| Boiling Point | 70-75 °C at 0.5 mmHg | |

| Density | 1.068 g/mL at 25 °C | |

| Synonyms | 1-Morpholino-1-propanone, 4-(1-Oxopropyl)morpholine, N-Propanoylmorpholine |

Identification of Emerging Research Trends and Unanswered Questions

The current body of research on this compound is characterized more by what is unknown than what is established. A significant unanswered question is the full extent of its biological activity. While the morpholine (B109124) ring is a common feature in many pharmacologically active compounds, the specific biological profile of this simple amide has not been thoroughly investigated. ontosight.ai

Emerging trends in chemical research point towards the exploration of relatively simple molecules as building blocks for more complex functional materials and pharmaceuticals. The reactivity of the ketone and the stability of the morpholine amide are key features that could be exploited. However, without foundational research into the reactivity and biological interactions of this compound, its potential in these areas remains speculative.

A critical gap exists in the understanding of its metabolic fate and toxicological profile. While hazard classifications from suppliers indicate it is harmful if swallowed and causes serious eye irritation, comprehensive studies on its metabolic pathways and potential for long-term health effects are not publicly available. nih.gov

Recommendations for Future Synthetic Endeavors and Reaction Explorations

Future research should focus on establishing robust and efficient synthetic routes to this compound. While likely accessible through standard amidation reactions, optimizing yield and purity under various conditions would be a valuable academic contribution.

Exploration of its reactivity is another crucial avenue. Key areas for investigation include:

Reactions at the carbonyl group: Studies on reduction, oxidation, and addition reactions at the ketone functionality could yield novel derivatives with potentially interesting properties.

Alpha-functionalization: Investigating reactions at the carbon atom adjacent to the carbonyl group could lead to the synthesis of a variety of substituted morpholine propanones.

Ring-opening and modification: While the morpholine ring is generally stable, exploring its reactivity under more forcing conditions could open up new synthetic pathways.

A patent for a more complex derivative, 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone, serves as a starting material for another patented synthesis, highlighting the potential of these types of compounds as synthetic intermediates. google.com

Prospects for Novel Applications in Materials Science and Pharmaceutical Development

The potential applications of this compound remain largely unexplored. In materials science, its derivatives have found use as photoinitiators. Further research could investigate whether the parent compound or its simple derivatives possess similar properties or could be used as monomers or additives in polymer chemistry.

In pharmaceutical development, the morpholine moiety is of interest due to its presence in a wide range of bioactive molecules. ontosight.aicymitquimica.com The water solubility and hydrogen bonding capability of the morpholine ring can improve the pharmacokinetic properties of drug candidates. ontosight.ai Systematic screening of this compound for various biological activities could uncover potential therapeutic applications. The following table outlines potential areas of investigation based on the properties of related compounds:

| Research Area | Potential Application | Rationale based on Related Compounds |

| Materials Science | Photoinitiators, Polymer additives | Derivatives are used as photoinitiators in inks and coatings. researchgate.net |

| Pharmaceuticals | Scaffolds for drug discovery | The morpholine ring is a common feature in bioactive compounds. ontosight.aicymitquimica.com |

| Organic Synthesis | Chemical Intermediate | Derivatives are used as starting materials for more complex molecules. google.com |

Call for Further Comprehensive Environmental Impact Assessments

There is a significant lack of data regarding the environmental impact of this compound. The environmental fate of the parent compound, morpholine, is of concern as it is not readily biodegradable and has the potential to form carcinogenic N-nitrosomorpholine in the environment. usda.govethz.ch Studies on the biodegradation of morpholine have shown that it can be slow and requires specific microorganisms. nih.govresearchgate.net

Furthermore, a derivative, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is classified as toxic to aquatic life with long-lasting effects. europa.eu This raises concerns about the potential ecotoxicity of this compound itself.

Therefore, a comprehensive environmental impact assessment is crucial. This should include studies on:

Biodegradability: To determine its persistence in soil and water.

Aquatic toxicity: To assess its potential harm to aquatic organisms.

Potential for bioaccumulation: To understand if it can accumulate in the food chain.

Formation of hazardous byproducts: To investigate the potential for the formation of nitrosamines or other harmful degradation products.

Without such data, a complete understanding of the environmental risks associated with the production and use of this compound is not possible.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Morpholinyl)-1-propanone, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acryloyl chloride reacts with morpholine under inert conditions (N₂ atmosphere) to form 1-(4-Morpholinyl)-2-propen-1-one, a structurally related compound. Reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 morpholine:acylating agent) are critical to minimize side products like dimerization . Solvent choice (e.g., THF or dichloromethane) and catalytic bases (e.g., triethylamine) improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can NMR and mass spectrometry be used to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (m, 8H) confirm the morpholine ring. The carbonyl group (C=O) adjacent to the morpholine nitrogen appears as a singlet near δ 2.1–2.3 ppm (CH₃CO).

- ¹³C NMR : A carbonyl signal at ~205 ppm and morpholine carbons at 45–70 ppm are diagnostic .

- Mass Spectrometry : The molecular ion peak at m/z 141.17 (C₇H₁₁NO₂) matches the molecular weight. Fragmentation patterns (e.g., loss of CO or morpholine ring) validate the structure .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to prolonged UV exposure due to its α,β-unsaturated ketone moiety, which can undergo photopolymerization. Storage in amber glass under inert gas (argon) at –20°C is advised. Stability tests under varying pH (4–9) show decomposition above 60°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Derivatives like 3-(4-Morpholinyl)-2-phenyl-1-[4-(trifluoromethyl)phenyl]-1-propanone require careful control of electronic and steric effects. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., trifluoromethyl) enhance regioselectivity. Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 75% vs. 50% conventional heating) .

Q. What analytical strategies resolve contradictions in reported reaction yields for morpholinyl-propanone derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from solvent purity, trace moisture, or unoptimized catalysts. Systematic DOE (Design of Experiments) identifies critical variables. For example, replacing classical bases (K₂CO₃) with polymer-supported bases reduces side reactions, improving reproducibility .

Q. How do substituents on the morpholine ring affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl on morpholine) increase nucleophilicity, enhancing Suzuki-Miyaura coupling efficiency. For example, 4′-Morpholinoacetophenone (C₁₂H₁₅NO₂) reacts with aryl boronic acids at 80°C with Pd(PPh₃)₄ (5 mol%), achieving >90% conversion. In contrast, electron-withdrawing groups (e.g., sulfonyl) reduce reactivity, requiring harsher conditions (120°C, 10 mol% catalyst) .

Q. What are the challenges in quantifying trace impurities in this compound using HPLC?

- Methodological Answer : Polar impurities (e.g., unreacted morpholine) co-elute with the target compound on C18 columns. Using a HILIC (Hydrophilic Interaction Liquid Chromatography) column with acetonitrile/ammonium formate buffer (pH 3.0) improves resolution. MS/MS detection (MRM mode) enhances sensitivity for impurities at <0.1% levels .

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore biocatalytic routes for enantioselective synthesis.

- Advanced Characterization : Utilize in-situ FTIR to monitor reaction kinetics in real time.

- Stability Studies : Long-term degradation profiling under industrial storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。